Ethyl 2-(1-hydroxycyclohexyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-hydroxycyclohexyl)butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxycyclohexyl)butanoate typically involves the esterification of 2-(1-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-(1-hydroxycyclohexyl)butanoic acid+ethanolH2SO4ethyl 2-(1-hydroxycyclohexyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases can also be employed for a more environmentally friendly approach, as enzymes can operate under milder conditions and reduce the need for harsh chemicals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Hydrolysis: 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: 2-(1-hydroxycyclohexyl)butanol.
Oxidation: 2-(1-oxocyclohexyl)butanoate.
Scientific Research Applications
Ethyl 2-(1-hydroxycyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 2-(1-hydroxycyclohexyl)butanoate primarily involves its hydrolysis to release 2-(1-hydroxycyclohexyl)butanoic acid and ethanol. The hydroxy group on the cyclohexyl ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to antimicrobial or other bioactive effects. The ester linkage allows for controlled release of active compounds in drug delivery applications .
Comparison with Similar Compounds
Ethyl 2-(1-hydroxycyclohexyl)butanoate can be compared with other esters such as:
Ethyl butanoate: Known for its fruity aroma and used extensively in the flavor industry.
Methyl butanoate: Similar to ethyl butanoate but with a slightly different aroma profile.
Ethyl 2-(1-hydroxycyclopentyl)butanoate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring, leading to different chemical and physical properties.
Properties
CAS No. |
51632-39-4 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C12H22O3/c1-3-10(11(13)15-4-2)12(14)8-6-5-7-9-12/h10,14H,3-9H2,1-2H3 |
InChI Key |
CPCOUDFALHSPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.